5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine
Description
5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine is a fluorinated heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family, which shares structural similarities with nucleosides and antibiotics . This scaffold has gained prominence in medicinal chemistry due to its role as a focal adhesion kinase (FAK) inhibitor, particularly in oncology. FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, making it a therapeutic target for cancers like hepatocellular carcinoma (HCC) .
The 5-fluoro substitution enhances bioactivity by improving binding affinity to FAK’s ATP pocket. Derivatives such as compound 20 (2-((2-((3-(acetamidomethyl)phenyl)amino)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-methylbenzamide) demonstrate potent FAK inhibition, anti-proliferative effects against HCC cell lines (SMMC7721, YY8103), and in vivo efficacy in xenograft models at 200 mg/kg without significant toxicity .
Properties
IUPAC Name |
5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-2-9-6-4(5)1-8-3-10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGKUJNLZWUTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine typically involves the electrophilic fluorination of a 4-substituted pyrrolo[2,3-d]pyrimidine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction proceeds through the formation of an intermediate, which is then fluorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, particularly at the fluorine-substituted position.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Coupling Reactions: Suzuki and Sonogashira coupling reactions are used to introduce various substituents onto the pyrimidine ring
Common Reagents and Conditions
Electrophilic Substitution: Reagents like Selectfluor or NFSI.
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) or potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Inhibition of Protein Kinases
5-Fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, especially Janus Kinase 3 (JAK3). JAK3 plays a crucial role in immune signaling pathways, making these compounds valuable in treating autoimmune diseases and cancers.
Case Study: JAK3 Inhibition
- Indications : The use of pyrrolo[2,3-d]pyrimidine compounds has been linked to therapeutic strategies for conditions such as rheumatoid arthritis, lupus, multiple sclerosis, and various cancers. For instance, US7842699B2 discusses the efficacy of these compounds in immunosuppressive therapies for organ transplants and autoimmune disorders .
Antitumor Activity
Recent studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Table: Cytotoxic Effects of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5k | HepG2 | 40 | Induces apoptosis via caspase activation |
| 5e | A549 | 29 | EGFR inhibition |
| 5h | MCF-7 | 59 | Multi-target kinase inhibition |
In one study, compound 5k was found to induce cell cycle arrest and apoptosis in HepG2 cells while also increasing pro-apoptotic proteins such as caspase-3 and Bax . These findings suggest a multi-targeted approach to cancer therapy using this compound.
Anti-inflammatory Properties
The pyrrolo[2,3-d]pyrimidine scaffold is also recognized for its anti-inflammatory effects. Compounds derived from this structure have shown potential in lowering inflammation through the inhibition of specific kinases involved in inflammatory pathways.
Research Insights
- A study highlighted the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives as selective inhibitors for various kinases involved in inflammation. These compounds demonstrated promising results in reducing inflammatory markers in preclinical models .
Other Therapeutic Applications
Beyond oncology and immunology, this compound has been explored for its antibacterial properties and potential neuroprotective effects.
Potential Applications
- Antibacterial : Research indicates that some derivatives exhibit activity against bacterial strains, suggesting their use in treating infections.
- Neurodegenerative Diseases : Compounds bearing this scaffold have shown promise in preclinical models for conditions like Alzheimer's disease due to their ability to modulate neuroinflammatory responses .
Mechanism of Action
The mechanism of action of 5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of key pyrrolo[2,3-d]pyrimidine derivatives and related scaffolds is provided below:
Key Research Findings
(a) FAK Inhibitors
- This compound derivatives (e.g., compound 20) outperform thieno[3,2-d]pyrimidines in FAK inhibition and HCC cell line suppression. While thieno analogues (e.g., compound 22) show moderate activity (IC₅₀ = 28.2 nM), the 5-fluoro pyrrolo scaffold demonstrates superior in vivo tumor reduction (70% decrease at 200 mg/kg) .
- Mechanistic Advantage : The fluorine atom at position 5 enhances hydrophobic interactions in FAK’s ATP-binding pocket, improving selectivity and reducing off-target effects .
(b) Antifolate Agents
- LY231514 represents a multi-target approach, inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). Its polyglutamated metabolites exhibit nanomolar Ki values (1.3–65 nM), enabling broad-spectrum antitumor activity .
(c) Nucleoside Analogs
- 5-Fluorotubercidin lacks antibacterial activity but shows reduced toxicity compared to non-fluorinated tubercidin in fibroblast and liver cell assays .
Biological Activity
5-Fluoro-7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
The biological activity of this compound derivatives primarily involves their role as inhibitors of specific tyrosine kinases. These kinases are crucial in regulating cellular processes such as proliferation, survival, and migration. The compound has shown significant inhibitory effects on several kinases, including:
- Focal Adhesion Kinase (FAK) : A study demonstrated that derivatives of this compound exhibited potent activity against FAK, which is involved in cancer cell adhesion and migration .
- Epidermal Growth Factor Receptor (EGFR) : Compounds derived from this scaffold have been identified as effective inhibitors of EGFR, which plays a critical role in tumor growth and metastasis .
- Colony-Stimulating Factor 1 Receptor (CSF1R) : Selective inhibitors have been developed that target CSF1R with subnanomolar potency, showing promise for treating diseases involving macrophage activation .
Efficacy Against Cancer Cell Lines
Research has highlighted the cytotoxic effects of this compound derivatives on various cancer cell lines. The following table summarizes key findings from recent studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5k | HepG2 | 0.04 | Induces apoptosis via caspase-3 activation |
| 5n | MV4-11 | 0.0078 | Arrests cell cycle at G0/G1 phase |
| 5e | MDA-MB-231 | 0.029 | Inhibits EGFR and induces cell cycle arrest |
| 5l | PC-3 | 0.00154 | Induces apoptosis and downregulates Bcl-2 |
Case Studies
Several studies have examined the biological activity of this compound derivatives:
- Study on HepG2 Cells : Compound 5k was shown to induce significant apoptosis in HepG2 cells by increasing pro-apoptotic proteins (caspase-3 and Bax) while decreasing anti-apoptotic Bcl-2 levels. Flow cytometry revealed a notable increase in the G1 phase population, indicating cell cycle arrest .
- FAK Inhibition : In a series of experiments targeting FAK, compounds demonstrated excellent inhibition profiles with IC50 values in the nanomolar range against specific cancer cell lines such as SMMC7721 and YY8103 .
- CSF1R Targeting : Another study reported that pyrrolo[2,3-d]pyrimidines selectively inhibited CSF1R with high selectivity over other kinases, suggesting a potential for targeted therapy in macrophage-related diseases .
Q & A
Q. What structural features of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine contribute to its role as a kinase inhibitor scaffold?
The planar pyrrolo[2,3-d]pyrimidine core enables hinge-region interactions with kinase ATP pockets, while the 5-fluoro substitution enhances electron-withdrawing effects, improving binding affinity. For example, fluorination at C5 increased FAK inhibitory potency by 3-fold compared to non-fluorinated analogs in hepatocellular carcinoma studies .
Q. What synthetic methodologies are employed to introduce fluorine at the 5-position of pyrrolo[2,3-d]pyrimidine scaffolds?
Fluorination is typically achieved via nucleophilic aromatic substitution using KF or CsF in polar aprotic solvents (e.g., DMF at 120°C). Precursors like 5-bromo derivatives are first synthesized through palladium-catalyzed cross-coupling, followed by halogen exchange. Multi-step routes may involve cyclization and chlorination, as seen in related pyrrolo[2,3-d]pyrimidine syntheses .
Q. How do biochemical assays differentiate the selectivity profile of this compound derivatives against tyrosine kinases?
Broad-panel kinase profiling (≥100 kinases at 1 μM concentration) identifies off-target interactions. For instance, derivatives with 5-fluoro substitutions exhibited >50-fold selectivity for FAK over VEGFR2 and EGFR, critical for minimizing toxicity .
Advanced Research Questions
Q. How can researchers optimize substitution patterns of this compound derivatives to enhance FAK inhibitory activity?
Systematic modifications at C4 and C7 are evaluated through enzymatic (FAK IC50) and cellular assays (e.g., HepG2 proliferation). Tan et al. (2021) demonstrated that 4-methoxy substitutions improved FAK inhibition (IC50 = 12 nM) while maintaining hepatocellular carcinoma selectivity . Structure-activity relationship (SAR) studies prioritize substitutions that balance potency and pharmacokinetics.
Q. How can contradictory data between kinase inhibition potency and cellular efficacy be resolved?
Discrepancies may arise from cell permeability or off-target effects. Researchers use orthogonal assays:
Q. What strategies optimize metabolic stability during preclinical development?
Introducing electron-withdrawing groups (e.g., -CF3) at C4 reduces oxidative metabolism. Microsomal stability assays (human/rat liver microsomes) guide refinements. For example, 4-trifluoromethyl derivatives exhibited a 2.5-fold increased half-life compared to methyl analogs .
Q. How is computational chemistry applied to predict binding modes with FAK?
Molecular docking (e.g., AutoDock Vina) and 100 ns molecular dynamics simulations predict interactions with FAK's hinge region (Met499 backbone). The 5-fluoro group enhances hydrogen bonding with Gly420, validated by mutagenesis studies .
Q. What in vitro models assess antitumor efficacy of this compound-based inhibitors?
3D spheroid cultures (e.g., HepG2) and colony formation assays mimic tumor microenvironments. Dose-dependent spheroid size reduction (EC50 = 80 nM) correlates with FAK pathway suppression, measured via Western blotting .
Q. How do researchers validate in vitro to in vivo translation challenges?
Pharmacokinetic parameters (e.g., bioavailability, half-life) are optimized using rodent models. Derivatives with balanced solubility (logP = 2–3) and plasma protein binding (<90%) show improved efficacy in xenograft studies .
Key Methodological Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
